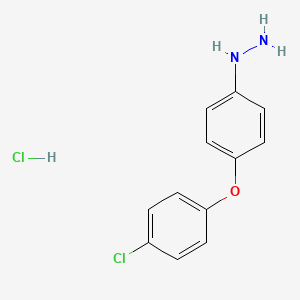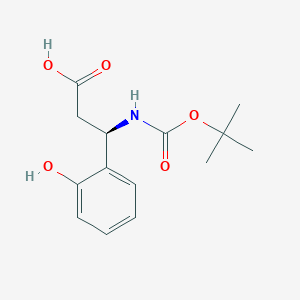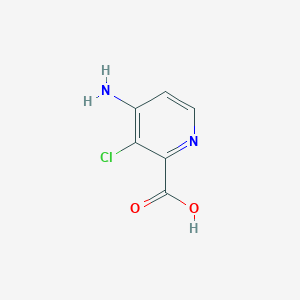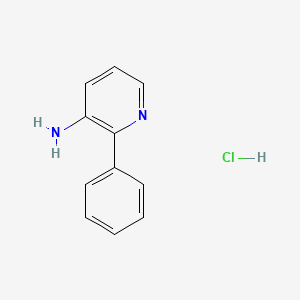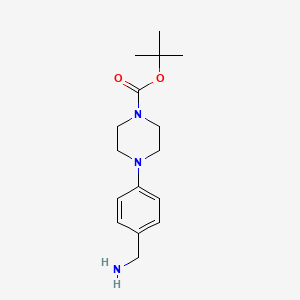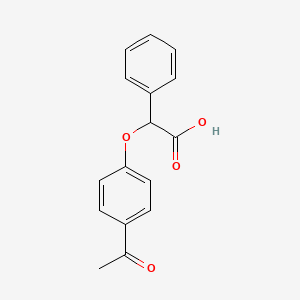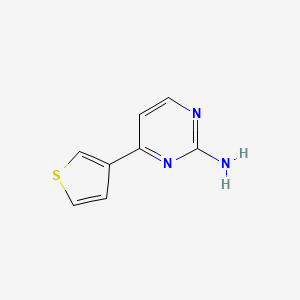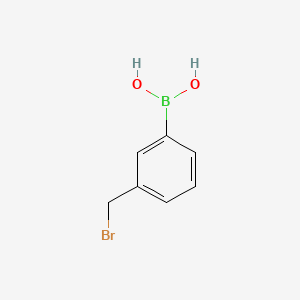
3-Bromomethylphenylboronic acid
説明
Boronic acids are a class of compounds that contain a trivalent boron atom connected to an organic substituent and two hydroxyl groups. They are versatile intermediates in organic synthesis, particularly in the formation of carbon-boron bonds, which are essential in various coupling reactions. The study of 3-bromophenylboronic acid, a derivative of boronic acid, is significant due to its potential applications in creating complex molecular structures through various synthetic pathways .
Synthesis Analysis
The synthesis of arylboronic acids, including derivatives such as 3-bromophenylboronic acid, can be achieved through several methods. One approach involves the lithium-halogen exchange reaction followed by an "in situ quench" with a boron reagent, as demonstrated in the preparation of 3-pyridylboronic acid and other arylboronic acids from corresponding aryl halides . Additionally, the esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA) followed by a Br/Li exchange using BuLi/THF at low temperatures has been used to synthesize ortho-functionalized arylboronic acids .
Molecular Structure Analysis
The molecular structure of 3-bromophenylboronic acid has been studied using various experimental techniques such as FT-IR, FT-Raman, UV–Vis, 1H and 13C NMR, and theoretical calculations using density functional theory (DFT). These studies have provided insights into the vibrational modes, chemical shifts, and electronic properties of the molecule. The geometry optimization of possible conformers and the assignment of fundamental vibrations have been carried out to understand the molecular behavior of 3-bromophenylboronic acid .
Chemical Reactions Analysis
3-Bromophenylboronic acid can participate in various chemical reactions, including coupling reactions and cyclization processes. For instance, Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids lead to the formation of indenones and naphthalene derivatives . Similarly, the Rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acids synthesizes a multi-substituted dihydronaphthalene scaffold . These reactions highlight the utility of bromophenylboronic acids in constructing complex aromatic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromophenylboronic acid have been extensively characterized through experimental and computational studies. The compound exhibits specific spectroscopic features that can be used to identify and quantify it in various media. Theoretical calculations have provided additional information on the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as its molecular electrostatic potential surface (MEPs). These properties are crucial for understanding the reactivity and interaction of 3-bromophenylboronic acid with other molecules .
科学的研究の応用
Synthesis and Preparation Techniques
- A study by Li et al. (2002) detailed an improved protocol for preparing arylboronic acids, including 3-pyridylboronic acid, from aryl halides like 3-bromopyridine. This protocol, involving lithium-halogen exchange and "in situ quench," can be relevant to the preparation of compounds similar to 3-bromomethylphenylboronic acid (Wenjie Li et al., 2002).
Chemical Synthesis and Catalysis
- In a study by Ikram et al. (2015), the synthesis of various derivatives based on arylboronic acids, including those related to 3-bromomethylphenylboronic acid, was achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method shows the utility of arylboronic acids in synthesizing complex organic compounds (H. Ikram et al., 2015).
- Szumigala et al. (2004) developed a scalable synthesis method for aryl boronic acids through the halodeboronation of a series of aryl boronic acids, demonstrating the versatility and effectiveness of these compounds in chemical synthesis (Ronald H. Szumigala et al., 2004).
Polymer Science
- Tanaka et al. (2001) reported the preparation of hyperbranched copolymers using a process that could be applicable to 3-bromomethylphenylboronic acid. These copolymers, formed through palladium-catalyzed coupling, have potential applications in various fields due to their unique properties (Susumu Tanaka et al., 2001).
Biochemistry and Pharmacology
- Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid derivatives, similar in structure to 3-bromomethylphenylboronic acid, as anticancer agents. Their findings highlighted the promise of these compounds in experimental oncology due to their specific modes of action (Mateusz Psurski et al., 2018).
Biomedical Engineering and Gene Therapy
- Peng et al. (2010) discussed the enhancement of gene transfection capability of polyethylenimine by incorporating boronic acid groups. This study signifies the potential of boronic acid derivatives in gene delivery and biomedical applications (Qi Peng et al., 2010).
Safety And Hazards
3-Bromomethylphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
[3-(bromomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRFDLFMCLYROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378333 | |
| Record name | 3-Bromomethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethylphenylboronic acid | |
CAS RN |
51323-43-4 | |
| Record name | 3-(Bromomethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51323-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromomethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



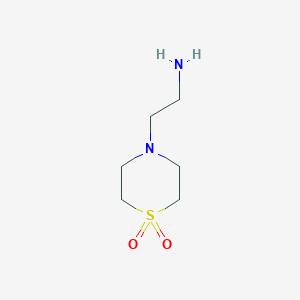
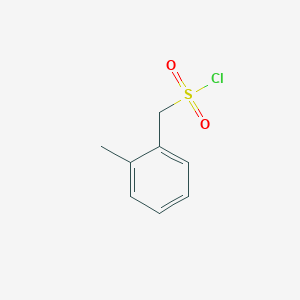
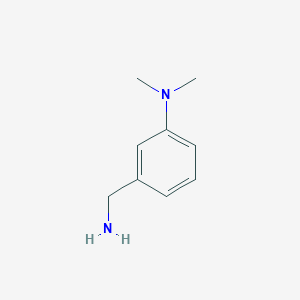
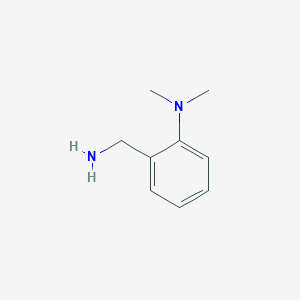
![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)
